molecular formula C19H21N5O3 B2910153 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-47-0

8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2910153
CAS No.: 915933-47-0
M. Wt: 367.409
InChI Key: MHMDJWOCJOQOJT-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a hydroxyethyl group, dimethyl substitutions, and a methylbenzyl group attached to an imidazopurine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazopurine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step often involves the alkylation of the imidazopurine core with an appropriate hydroxyethylating agent, such as ethylene oxide or 2-bromoethanol, under basic conditions.

    Attachment of the Methylbenzyl Group: This step might involve a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The imidazopurine core can be reduced under hydrogenation conditions to yield various reduced derivatives.

    Substitution: The methyl groups and the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced imidazopurine derivatives.

    Substitution: Various substituted imidazopurine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, compounds like 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are often studied for their potential as enzyme inhibitors or as ligands for various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antiviral activities. Its structure suggests it might interact with specific proteins or enzymes in the body, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. Generally, such compounds might exert their effects by binding to and inhibiting the activity of specific enzymes or receptors. This binding could interfere with the normal function of these proteins, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-hydroxyethyl)-1,7-dimethyl-3-benzyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of 8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyethyl group, dimethyl substitutions, and the methylbenzyl group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-6-14(7-5-12)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-25)13(2)10-23(15)18/h4-7,10,25H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDJWOCJOQOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCO)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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